5-(Trifluoromethyl)pyridine-2,3-diamine
Overview
Description
5-(Trifluoromethyl)pyridine-2,3-diamine is an organic compound with the molecular formula C6H6F3N3. It is a derivative of pyridine, where the 5-position is substituted with a trifluoromethyl group and the 2,3-positions are substituted with amino groups.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridines (tfmp) derivatives, including this compound, is known to result in superior pest control properties . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that tfmp derivatives, including this compound, have superior pest control properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination and chlorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures .
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)pyridine-2,3-diamine often involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
5-(Trifluoromethyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine: Another derivative with similar properties.
Uniqueness
5-(Trifluoromethyl)pyridine-2,3-diamine is unique due to the presence of both trifluoromethyl and amino groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZENVDZWTPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436769 | |
Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107867-51-6 | |
Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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